

Application Note: Mass Spectrometry Analysis of 6-Fluorobenzo[d]isoxazol-3-ylamine

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Compound of Interest

Compound Name: 6-Fluorobenzo[d]isoxazol-3-ylamine

Cat. No.: B061654

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Abstract

This document provides a detailed protocol for the characterization of **6-Fluorobenzo[d]isoxazol-3-ylamine** using mass spectrometry. While specific experimental fragmentation data for this compound is not widely published, this application note outlines a comprehensive analytical approach based on common methodologies for similar heterocyclic compounds. The protocol covers sample preparation, liquid chromatography-mass spectrometry (LC-MS) parameters, and data analysis. A predicted fragmentation pathway and a summary of expected quantitative data are presented to guide researchers in their analysis.

Introduction

6-Fluorobenzo[d]isoxazol-3-ylamine is a heterocyclic amine of interest in pharmaceutical and chemical research. Mass spectrometry is a critical analytical technique for the structural elucidation and purity assessment of such novel compounds. This note details the application of Electrospray Ionization (ESI) mass spectrometry, a soft ionization technique suitable for polar molecules like the target compound, for its characterization. The provided methodologies are based on established practices for the analysis of related fluoro-substituted benzothiazole and benzisoxazole derivatives.^{[1][2][3][4]}

Predicted Mass Spectral Data

Due to the limited availability of public domain mass spectral data for **6-Fluorobenzo[d]isoxazol-3-ylamine**, the following table summarizes the predicted mass-to-charge ratios (m/z) for the protonated molecule and potential major fragments under positive ion ESI conditions.

Assignment	Predicted m/z	Description
[M+H] ⁺	167.04	Protonated parent molecule
Fragment 1	139.03	Loss of CO
Fragment 2	124.04	Loss of HCN from Fragment 1
Fragment 3	111.02	Loss of F

Note: These are theoretical values. Actual observed m/z may vary slightly depending on instrumentation and experimental conditions.

Experimental Protocol: LC-MS Analysis

This protocol is a general guideline and may require optimization for specific instrumentation and sample matrices.

1. Sample Preparation

- Stock Solution: Prepare a 1 mg/mL stock solution of **6-Fluorobenzo[d]isoxazol-3-ylamine** in a suitable organic solvent such as methanol or acetonitrile.
- Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

2. Liquid Chromatography Parameters

- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient Elution:
 - 0-1 min: 5% B
 - 1-5 min: 5% to 95% B
 - 5-7 min: 95% B
 - 7-7.1 min: 95% to 5% B
 - 7.1-10 min: 5% B
- Flow Rate: 0.3 mL/min.
- Injection Volume: 2-5 μ L.
- Column Temperature: 40 °C.

3. Mass Spectrometry Parameters

- Ionization Mode: Electrospray Ionization (ESI), Positive.[[1](#)]
- Scan Range: m/z 50-500.[[1](#)]
- Capillary Voltage: 3.5 kV.
- Cone Voltage: 30 V.
- Source Temperature: 120 °C.
- Desolvation Temperature: 350 °C.
- Desolvation Gas Flow: 600 L/Hr.
- Collision Energy (for MS/MS): A ramp of 10-40 eV can be used to induce fragmentation and study the resulting ions.

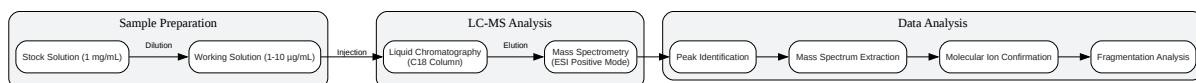
Data Analysis

The acquired data should be processed using appropriate software. The analysis workflow should include:

- Peak Identification: Identify the chromatographic peak corresponding to **6-Fluorobenzo[d]isoxazol-3-ylamine**.
- Mass Spectrum Extraction: Extract the mass spectrum for the identified peak.
- Molecular Ion Confirmation: Confirm the presence of the protonated molecular ion $[M+H]^+$ at the expected m/z.
- Fragmentation Analysis (MS/MS): If tandem mass spectrometry was performed, analyze the fragmentation pattern to confirm the structure. Compare the observed fragments with the predicted fragmentation pathway.

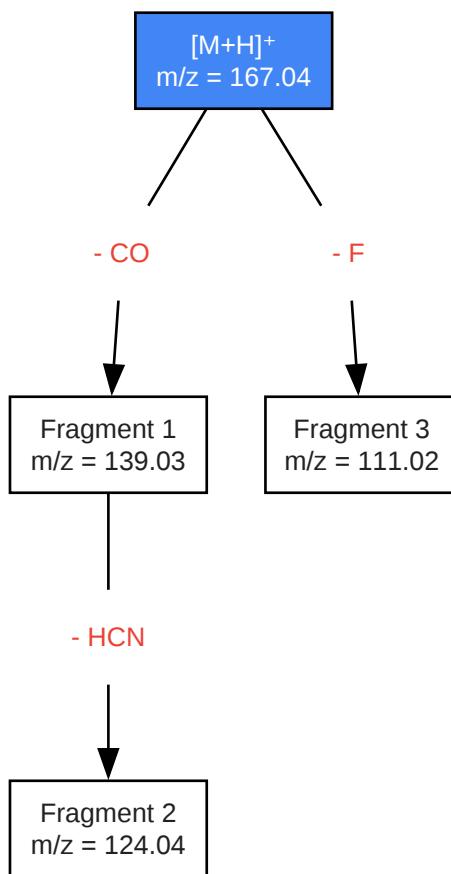
Visualizations

The following diagrams illustrate the experimental workflow and a plausible fragmentation pathway for **6-Fluorobenzo[d]isoxazol-3-ylamine**.



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Caption: LC-MS experimental workflow for **6-Fluorobenzo[d]isoxazol-3-ylamine**.



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Caption: Predicted fragmentation of **6-Fluorobenzo[d]isoxazol-3-ylamine**.

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